molecular formula C13H15FO3 B1445088 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid CAS No. 1380300-75-3

4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid

Cat. No.: B1445088
CAS No.: 1380300-75-3
M. Wt: 238.25 g/mol
InChI Key: RXNSIWMZXKBHEH-UHFFFAOYSA-N
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Description

“4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1380300-75-3 . It has a molecular weight of 238.26 . The IUPAC name for this compound is 4-(3-fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15FO3/c14-11-3-1-2-10 (8-11)9-13 (12 (15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2, (H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.26 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorophenyl Compounds : The compound 4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid and related fluorinated molecules have been studied for their synthesis methods. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid is an important intermediate for biologically active anticancer drugs, highlighting the significance of such compounds in pharmaceutical synthesis (Zhang et al., 2019).
  • Chemical Reactions and Transformations : Research into the chemical reactions of fluorophenyl compounds includes studying the exhaustive C-methylation of carboxylic acids to produce t-butyl compounds, demonstrating the versatility of these compounds in chemical synthesis (Meisters & Mole, 1974).

Material Science and Engineering

  • Liquid Crystal Properties : The study of fluorophenyl compounds in the field of material science, particularly in the development of liquid crystals, is notable. For instance, laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters have been synthesized for exploring their liquid crystal properties (Gray, Hogg, & Lacey, 1981).

Safety and Hazards

The safety information for “4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNSIWMZXKBHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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